molecular formula C15H11ClO B7943294 4'-Chlorochalcone

4'-Chlorochalcone

Cat. No.: B7943294
M. Wt: 242.70 g/mol
InChI Key: HIINIOLNGCQCSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4'-Chlorochalcone, also known as 4’-Chlorochalcone, is an organic compound belonging to the chalcone family. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a chlorine atom on the para position of one of the phenyl rings, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4'-Chlorochalcone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 4-chlorobenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified through recrystallization.

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 4'-Chlorochalcone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The chlorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.

    Substitution: Nucleophiles like amines or thiols can react with the chlorine atom under basic conditions.

Major Products:

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Saturated ketones, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4'-Chlorochalcone has diverse applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: The compound exhibits antimicrobial and anticancer properties, making it a subject of study in drug development.

    Medicine: Research has shown potential anti-inflammatory and antioxidant activities.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The biological activity of 4'-Chlorochalcone is attributed to its ability to interact with cellular targets. The compound can inhibit enzymes involved in oxidative stress pathways, leading to reduced inflammation and oxidative damage. It also induces apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.

Comparison with Similar Compounds

    1-(4-Bromophenyl)-3-phenyl-2-propen-1-one: Similar structure but with a bromine atom instead of chlorine.

    1-(4-Methoxyphenyl)-3-phenyl-2-propen-1-one: Contains a methoxy group instead of chlorine.

    1-(4-Nitrophenyl)-3-phenyl-2-propen-1-one: Features a nitro group in place of chlorine.

Uniqueness: 4'-Chlorochalcone is unique due to the presence of the chlorine atom, which influences its reactivity and biological activity. The chlorine atom enhances the compound’s electrophilicity, making it more reactive in substitution reactions and potentially increasing its biological efficacy.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIINIOLNGCQCSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of benzaldehyde (2 g) in EtOH (40 ml) 3 M NaOH solution (3 eq) and 4-chloroacetophenone (2.91 g) were added. The resulting mixture was stirred at rt for 2 h forming a yellow precipitate. The solid was separated by suction filtration and washed with water. The crude was purified by recrystallisation from methanol to give 1-(4-chlorophenyl)-3-phenylprop-2-en-1-one (4.2 g) as pale yellow crystals.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
2.91 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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